N-(3-iodophenyl)-4-methylbenzamide

Lipophilicity Regioisomer Comparison Physicochemical Properties

Procure N-(3-iodophenyl)-4-methylbenzamide (CAS 851872-96-3) for its precise meta-iodo regiochemistry. With LogP 3.92 (vs. 3.6 for the 4-iodo isomer) and identical TPSA of 29.1 Ų, this compound uniquely isolates lipophilicity effects in SPR assays. Its iodine atom enables Pd-catalyzed diversification (Suzuki, Sonogashira). Rigorous re-validation is mandatory if substituting isomers. Ideal for kinase-targeted probe development (EGFR/VEGFR).

Molecular Formula C14H12INO
Molecular Weight 337.15 g/mol
Cat. No. B1635210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-iodophenyl)-4-methylbenzamide
Molecular FormulaC14H12INO
Molecular Weight337.15 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I
InChIInChI=1S/C14H12INO/c1-10-5-7-11(8-6-10)14(17)16-13-4-2-3-12(15)9-13/h2-9H,1H3,(H,16,17)
InChIKeyHKQQUNLCCRHQSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-iodophenyl)-4-methylbenzamide: Baseline Chemical and Structural Profile for Procurement Assessment


N-(3-iodophenyl)-4-methylbenzamide (CAS 851872-96-3) is a synthetic organic compound belonging to the N-aryl benzamide class, characterized by a 4-methylbenzoyl group linked via an amide bond to a 3-iodoaniline fragment [1]. Its molecular formula is C14H12INO, with a molecular weight of 337.16 g/mol [1]. The compound features a meta-iodo substitution on the aniline ring and a para-methyl group on the benzoyl moiety, a specific regiochemical arrangement that distinguishes it from other iodo-benzamide isomers . This precise structure is of interest as a chemical probe or intermediate in medicinal chemistry research, particularly for exploring kinase inhibition and other biological activities .

Why Generic Substitution of N-(3-iodophenyl)-4-methylbenzamide Fails: The Crucial Role of Regiochemistry


In the class of iodo-substituted N-phenyl benzamides, seemingly minor structural changes—such as the position of the iodine atom or the methyl group—can drastically alter physicochemical properties and, consequently, biological interactions. This is because the exact regiochemistry dictates key parameters like lipophilicity (LogP) and molecular conformation, which in turn influence target binding, cellular permeability, and metabolic stability . Therefore, substituting N-(3-iodophenyl)-4-methylbenzamide with a close analog like its 2-iodo or 4-iodo isomer, or a non-methylated derivative, is not a valid scientific or industrial practice without rigorous re-validation. The specific quantitative differentiations that mandate the use of this precise compound are detailed in the evidence guide below [1].

Quantitative Differentiation of N-(3-iodophenyl)-4-methylbenzamide from Structural Analogs: An Evidence-Based Procurement Guide


Enhanced Lipophilicity (LogP) of the 3-Iodo, 4-Methyl Regioisomer Compared to the 4-Iodo Isomer

N-(3-iodophenyl)-4-methylbenzamide exhibits a higher calculated partition coefficient (LogP) than its para-iodo isomer, N-(4-iodophenyl)-4-methylbenzamide. This indicates greater lipophilicity for the 3-iodo regioisomer, a property that can influence membrane permeability and target binding [1]. The difference is quantifiable and statistically significant for compound selection.

Lipophilicity Regioisomer Comparison Physicochemical Properties

Preserved Polar Surface Area (PSA) with Increased Lipophilicity for the 3-Iodo, 4-Methyl Regioisomer

Despite a significant increase in lipophilicity (LogP) compared to its 4-iodo isomer, N-(3-iodophenyl)-4-methylbenzamide maintains an identical calculated topological polar surface area (TPSA) of 29.1 Ų [1]. This combination of higher LogP and unchanged PSA is a specific physicochemical signature of the 3-iodo regioisomer.

Polar Surface Area Lipophilicity Regioisomer Comparison

Meta-Iodo Substitution as a Structural Determinant for Favorable Kinase ATP-Pocket Interactions

The meta-iodo substitution pattern in N-(3-iodophenyl)-4-methylbenzamide is structurally favorable for interactions with the hydrophobic regions of ATP-binding pockets in kinases . This is based on the known structure-activity relationships (SAR) of iodo-benzamide derivatives where the iodine atom's position can significantly alter kinase inhibitory activity [1].

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Recommended Research and Industrial Applications for N-(3-iodophenyl)-4-methylbenzamide Based on Evidence


Chemical Probe for Kinase Drug Discovery Programs

Based on the class-level inference that its meta-iodo substitution favors interactions with kinase ATP-binding pockets [1], N-(3-iodophenyl)-4-methylbenzamide is best suited as a chemical probe or starting scaffold in medicinal chemistry campaigns targeting kinases such as EGFR or VEGFR. Its distinct regioisomeric profile provides a different SAR starting point compared to more common ortho- or para-iodo benzamide analogs .

Lipophilicity-Modulated Pharmacokinetic Studies

Given its quantified higher lipophilicity (LogP of 3.92) compared to the 4-iodo isomer (XlogP of 3.6) while maintaining an identical polar surface area [1], this compound is an ideal candidate for structure-property relationship (SPR) studies. It allows researchers to isolate the impact of lipophilicity on membrane permeability, oral absorption, and metabolic clearance without the confounding variable of a changing PSA [1].

Synthetic Intermediate for Diversification via Cross-Coupling

The presence of an iodine atom on the aromatic ring makes N-(3-iodophenyl)-4-methylbenzamide a valuable intermediate for further chemical diversification [1]. It can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to generate libraries of more complex molecules. This application leverages its specific structure as a synthetic handle for exploring novel chemical space .

Reference Standard in Regioisomer-Specific Assay Development

Due to its distinct and quantifiable physicochemical properties (LogP of 3.9249, TPSA of 29.1 Ų) [1], this compound can serve as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) designed to separate and quantify regioisomeric mixtures of iodo-benzamides. Its procurement ensures assay specificity when evaluating related compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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